

application of 4-Chloro-3-fluorophenylisothiocyanate in material science

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Compound of Interest

Compound Name: 4-Chloro-3-fluorophenylisothiocyanate
CAS No.: 597545-17-0
Cat. No.: B1334335

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Application Note: **4-Chloro-3-fluorophenylisothiocyanate** in Material Science

Executive Summary & Chemical Profile

4-Chloro-3-fluorophenylisothiocyanate is a specialized electrophilic building block distinguished by its specific halogenation pattern. In material science, it serves as a critical "enabler" molecule. The isothiocyanate (-NCS) group provides a reactive handle for covalent attachment, while the 3-fluoro, 4-chloro substitution motif imparts unique electronic and steric properties essential for advanced materials.

Key Material Properties:

- Dielectric Anisotropy (): The dipole moments of the 3-F and 4-Cl substituents contribute significantly to the molecular dipole, a critical parameter for Liquid Crystal (LC) switching speeds.

- **Viscosity Modulation:** The lateral fluorine atom (position 3) disrupts intermolecular packing, lowering the melting point and viscosity of resulting mesogens compared to non-fluorinated analogs.
- **Halogen Bonding:** The chlorine atom acts as a Sigma-hole donor, enabling specific non-covalent interactions in supramolecular assemblies and sensing interfaces.

Application Module A: Synthesis of Fluorinated Liquid Crystal Mesogens

Context: Thiourethane and benzothiazole derivatives are central to the design of high-birefringence liquid crystals. This protocol describes the synthesis of a thiourea-linked mesogen, a common intermediate that can be further cyclized to a benzothiazole core (Hugerschhoff reaction) or used directly as a hydrogen-bonding liquid crystal.

Mechanism & Rationale

The reaction exploits the nucleophilic attack of an amine-functionalized mesogenic core (e.g., 4-alkoxyaniline) on the electrophilic carbon of the isothiocyanate. The 3-F/4-Cl motif on the isothiocyanate ensures the final material possesses the necessary dielectric anisotropy for electric field alignment.

Protocol: Synthesis of N-(4-Chloro-3-fluorophenyl)-N'-(4-hexyloxyphenyl)thiourea

Reagents:

- **4-Chloro-3-fluorophenylisothiocyanate** (1.0 eq)
- 4-Hexyloxyaniline (1.0 eq) (Representative mesogenic core)
- Dichloromethane (DCM) or Toluene (Anhydrous)
- Ethanol (for recrystallization)[1]

Step-by-Step Methodology:

- Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-hexyloxyphenylamine (10 mmol) in anhydrous DCM (20 mL).
- Addition: Cool the solution to 0°C. Dropwise add a solution of **4-Chloro-3-fluorophenylisothiocyanate** (10 mmol) in DCM (5 mL) over 15 minutes.
 - Expert Insight: Although isothiocyanates react at RT, cooling prevents side reactions (oligomerization) and ensures a controlled exotherm.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1). The disappearance of the isothiocyanate spot and appearance of a lower R_f thiourea spot indicates completion.
- Workup: Evaporate the solvent under reduced pressure to yield a solid residue.
- Purification: Recrystallize the crude solid from hot ethanol.
 - Validation: The product should appear as white/off-white needles.
 - Yield Target: >85%.^[2]

Data Output:



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.


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| IR Signature | Disappearance of -NCS stretch (~2100 cm⁻¹); Appearance of C=S (~1200 cm⁻¹) |

Application Module B: Surface Functionalization for Halogen-Bonding Sensors

Context: Functionalizing silica or gold surfaces with halogenated aromatics creates interfaces capable of "sensing" anions or electron-rich analytes via halogen bonding. This protocol details the immobilization of the compound onto an amine-terminated silica surface (e.g., APTES-glass).

Workflow Diagram

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Figure 1: Workflow for immobilizing **4-Chloro-3-fluorophenylisothiocyanate** onto silica surfaces to create a halogen-bonding interface.

Protocol: Immobilization on APTES-Glass

- Substrate Prep: Clean glass slides with Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 min. Warning: Corrosive. Rinse with DI water and dry under N₂.
- Silanization: Immerse slides in a 2% (v/v) solution of (3-Aminopropyl)triethoxysilane (APTES) in anhydrous toluene for 2 hours. Rinse with toluene and cure at 110°C for 1 hour.
- Coupling: Immerse the amine-functionalized slides in a 10 mM solution of **4-Chloro-3-fluorophenylisothiocyanate** in absolute ethanol.

- Expert Insight: Ethanol is preferred over DCM here to ensure compatibility with the glass/silane layer and to facilitate hydrogen bonding during the transition state.
- Incubation: Seal the container and gently shake at Room Temperature for 12 hours.
- Washing: Rinse sequentially with ethanol, DCM, and ethanol to remove physisorbed reagents. Dry under N₂ stream.

Validation (Contact Angle Goniometry):

- APTES Surface: ~50–60° (Hydrophilic)
- Functionalized Surface: >85° (Hydrophobic due to aromatic F/Cl).

Application Module C: Synthesis of Fluorinated Benzothiazoles (OLED Core)

Context: Benzothiazoles are privileged scaffolds in Organic Light Emitting Diodes (OLEDs). The Hugerschhoff reaction allows the conversion of the thiourea intermediate (from Module A) into a 2-aminobenzothiazole derivative. The 4-Cl/3-F substitution on the starting isothiocyanate directs the cyclization and tunes the HOMO/LUMO levels of the final semiconductor.

Protocol: Oxidative Cyclization

Reagents:

- Thiourea intermediate (from Module A)[3]
- Bromine (Br₂) or Sulfuryl Chloride (SO₂Cl₂)
- Chloroform (CHCl₃)

Methodology:

- Dissolve the thiourea (5 mmol) in Chloroform (15 mL).
- Cool to 0°C. Add Bromine (5.5 mmol) in Chloroform (5 mL) dropwise.

- Reflux the mixture for 2 hours.
- Workup: Cool, neutralize with aqueous NaHSO_3 (to remove excess Br_2) and then Na_2CO_3 . Extract with DCM.
- Result: This yields a 4-chloro-5-fluoro-2-substituted-benzothiazole (regioselectivity is directed by the fluorine atom's ortho-directing effect and steric considerations).

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